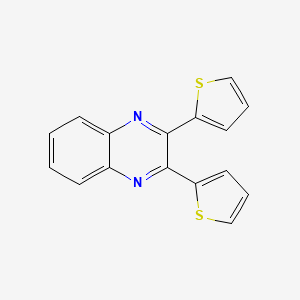

2,3-DI-(2-Thienyl)quinoxaline

Description

Contextualization of Quinoxaline (B1680401) Scaffolds in Modern Organic and Materials Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of benzene (B151609) and pyrazine (B50134) rings, has garnered significant attention in scientific research. rsc.orgmdpi.com Its derivatives are recognized for a wide array of physicochemical and biological activities. rsc.orgrsc.org The electron-deficient nature of the quinoxaline ring often leads to desirable properties in materials, such as longer wavelength absorption and emission in iridium(III) complexes. rsc.org

In recent decades, quinoxaline scaffolds have become integral to the design and development of numerous functional materials. rsc.orgrsc.org These include:

Bioactive molecules rsc.orgrsc.org

Dyes and fluorescent materials rsc.orgrsc.org

Electroluminescent materials rsc.orgrsc.org

Organic sensitizers for solar cells rsc.orgrsc.org

Polymeric optoelectronic materials rsc.orgrsc.org

The versatility and effectiveness of quinoxaline derivatives have spurred extensive research into new synthetic strategies to create novel molecules with tailored properties. rsc.org

Significance of Thiophene (B33073) Units in Conjugated Molecular Architectures

Thiophene, an electron-rich five-membered aromatic ring containing a sulfur atom, is a crucial building block in the field of conjugated molecular architectures. rsc.orgacs.org When incorporated into larger molecules, thiophene units contribute unique electronic and optical properties. rsc.orgacs.org The combination of electron-rich thiophene with electron-deficient units like quinoxaline can create donor-acceptor (D-A) systems with prominent intramolecular charge transfer (ICT) character. rsc.org

Thiophene-based π-conjugated organic small molecules are particularly noted for their remarkable electrical and optical features. acs.org Their incorporation into molecular designs is a key strategy for developing advanced materials for organic electronics. Furthermore, the functionalization of thiophene rings within a larger structure allows for the fine-tuning of the molecule's properties. chemrxiv.org

Overview of Current Research Trajectories for 2,3-Di(2-Thienyl)quinoxaline and Analogous Structures

Current research on 2,3-di(2-thienyl)quinoxaline and its analogs is focused on exploring their potential in various high-tech applications. Scientists are designing and synthesizing new donor-acceptor type molecules based on the 2,3-di(thiophen-2-yl)quinoxaline core. researchgate.netresearchgate.net These efforts aim to create materials with specific photophysical and electrochemical properties.

A significant area of investigation is the development of V-shaped luminophores, where arylthienyl donor fragments are attached to a quinoxaline core. researchgate.neturfu.ru These molecules exhibit interesting photophysical properties and have shown potential as colorimetric and luminescent pH sensors. researchgate.neturfu.ru Additionally, research is underway to incorporate these and similar structures into organic light-emitting diodes (OLEDs), organic electronics, and as chemosensors for detecting nitroaromatic compounds and metal cations. researchgate.neturfu.ru The synthesis of new polymers based on 2,3-di(2-thienyl)quinoxaline is also being explored for applications in electrochromic devices due to their low bandgap and good environmental stability. researchgate.net

Properties

CAS No. |

81321-98-4 |

|---|---|

Molecular Formula |

C16H10N2S2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2,3-dithiophen-2-ylquinoxaline |

InChI |

InChI=1S/C16H10N2S2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-10H |

InChI Key |

ZFWBPJPGICYCIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Di 2 Thienyl Quinoxaline and Its Molecular Variants

Foundational Synthetic Routes

The construction of the 2,3-di-(2-thienyl)quinoxaline framework relies on two principal strategies: the formation of the quinoxaline (B1680401) ring through condensation reactions and the direct connection of pre-functionalized thiophene (B33073) and quinoxaline units.

Condensation Reactions for Quinoxaline Ring Formation

The most common and direct method for synthesizing 2,3-di-(2-thienyl)quinoxaline is the condensation reaction between an appropriate o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.netsapub.orgscribd.com This approach is a cornerstone of quinoxaline chemistry, offering a straightforward route to the heterocyclic core.

Specifically, the synthesis involves the reaction of o-phenylenediamine with 1,2-di(thiophen-2-yl)ethane-1,2-dione, also known as 2,2'-thenil. researchgate.netresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. researchgate.netijiset.com The use of a mild acid catalyst can facilitate the reaction. sapub.org For instance, refluxing o-phenylenediamine and 2,2'-thenil in ethanol has been reported to produce 2,3-di-(2-thienyl)quinoxaline in good yield. researchgate.net Similarly, conducting the condensation in refluxing acetic acid is another effective method. researchgate.net

The versatility of this method is demonstrated by its application in the synthesis of substituted derivatives. For example, using a substituted o-phenylenediamine, such as 4-nitro-1,2-phenylenediamine, with 2,2'-thenil in refluxing acetic acid yields 5-nitro-2,3-bis(thiophen-2-yl)quinoxaline. researchgate.net This highlights the adaptability of the condensation reaction for creating a library of quinoxaline derivatives with varied electronic properties.

| Reactants | Solvent | Conditions | Product | Yield | Reference |

| o-Phenylenediamine, 1,2-di(thiophen-2-yl)ethane-1,2-dione | Ethanol | Reflux | 2,3-Di-(2-thienyl)quinoxaline | - | researchgate.net |

| 4-Nitro-1,2-phenylenediamine, 1,2-di(thiophen-2-yl)ethane-1,2-dione | Acetic Acid | Reflux | 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | 83% | researchgate.net |

| o-Phenylenediamine, Benzil | Rectified Spirit | Warm, Water Bath | 2,3-Diphenylquinoxaline | - | scribd.com |

Ring-Connecting Approaches to Thienyl-Quinoxalines

An alternative to building the quinoxaline ring in the presence of the thienyl groups is to connect the thiophene rings to a pre-existing quinoxaline core. This is often achieved through modern cross-coupling reactions. While direct coupling to form 2,3-di-(2-thienyl)quinoxaline is less common as a primary route, the principles are well-established for related structures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between aromatic rings. ijiset.com In a hypothetical ring-connecting approach, a 2,3-dihaloquinoxaline could be reacted with a 2-thienylboronic acid or a similar organometallic reagent. This method is particularly useful for creating unsymmetrical or highly functionalized derivatives that might be difficult to access through direct condensation.

Strategies for Structural Elaboration and Derivatization

Once the 2,3-di-(2-thienyl)quinoxaline core is synthesized, its structure can be further modified to fine-tune its properties. These modifications can be made to either the quinoxaline or the thiophene rings.

Peripheral Amine Functionalization of the Quinoxaline Core

The introduction of amine groups onto the quinoxaline ring system can significantly impact the molecule's electronic and photophysical properties. A common strategy for this is the Buchwald-Hartwig amination reaction. rsc.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between a halo-quinoxaline and an amine.

For instance, a bromo-substituted 2,3-di-(2-thienyl)quinoxaline could be reacted with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to yield the corresponding amino-functionalized derivatives. rsc.org This method has been successfully used to synthesize a series of donor-acceptor-donor (D-A-D) based quinoxaline diarylamine and heterocyclic amine derivatives. rsc.org The resulting compounds often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), leading to emissions in the blue to yellow range. rsc.org

| Quinoxaline Precursor | Amine | Catalyst System | Product Type | Reference |

| Bromo-substituted 2,3-di-(2-thienyl)quinoxaline | Diarylamine/Heterocyclic amine | Palladium catalyst and ligand | D-A-D based quinoxaline amine derivatives | rsc.org |

Halogenation and Cross-Coupling Reactions at Thiophene and Quinoxaline Moieties

Halogenation of the thiophene or quinoxaline rings provides a versatile handle for further functionalization through cross-coupling reactions. Bromination is a common initial step. For example, 2,3-bis(thiophen-2-yl)quinoxaline can be brominated using N-bromosuccinimide (NBS) in a solvent like DMF at room temperature to yield 2,3-bis(5-bromothiophen-2-yl)quinoxaline. researchgate.net

These halogenated intermediates can then be used in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.netresearchgate.net For instance, the Suzuki-Miyaura coupling of 2,3-bis(5-bromothiophen-2-yl)quinoxaline with arylboronic acids can be used to synthesize a series of 2,3-bis(5-arylthiophen-2-yl)quinoxalines. researchgate.net Similarly, Sonogashira coupling with terminal alkynes or Heck coupling with alkenes can introduce further diversity. researchgate.net

| Substrate | Reagent | Reaction Type | Product | Reference |

| 2,3-Bis(thiophen-2-yl)quinoxaline | N-Bromosuccinimide (NBS) in DMF | Bromination | 2,3-Bis(5-bromothiophen-2-yl)quinoxaline | researchgate.net |

| 2,3-Bis(5-bromothiophen-2-yl)quinoxaline | Arylboronic acid | Suzuki-Miyaura Coupling | 2,3-Bis(5-arylthiophen-2-yl)quinoxaline | researchgate.net |

| 2-Haloquinoxaline | Terminal alkyne | Sonogashira Coupling | 2-Alkynylquinoxaline | researchgate.net |

Investigation of Positional and Structural Isomerism (e.g., 2-Thienyl vs. 3-Thienyl Substitution)

The position of the thiophene ring's attachment to the quinoxaline core significantly influences the molecule's properties. The synthesis of the 3-thienyl isomer, 2,3-bis(thiophen-3-yl)quinoxaline, follows a similar condensation methodology to its 2-thienyl counterpart. It is prepared by reacting o-phenylenediamine with 1,2-di(thiophen-3-yl)ethane-1,2-dione (B2516601) (3,3'-thenil) in ethanol. nih.gov

Incorporation of Electronically Modifying Substituents

The electronic characteristics of 2,3-di-(2-thienyl)quinoxaline can be precisely tuned by incorporating electron-donating or electron-withdrawing groups onto its core structure. This functionalization can be achieved on either the quinoxaline or the thienyl moieties, allowing for a high degree of control over the final molecule's properties.

One primary synthetic route involves the condensation of a substituted 1,2-phenylenediamine with 2,2'-thenil (1,2-di(thiophen-2-yl)ethane-1,2-dione) in a solvent like ethanol, often with a catalytic amount of acetic acid. rsc.org By choosing a 1,2-phenylenediamine with pre-installed electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, halo), these functionalities are directly integrated into the quinoxaline ring of the final product. This approach allows for systematic modification of the electronic landscape of the molecule.

Similarly, modifications can be made to the thienyl rings. Synthesizing derivatives of 2,2'-thenil with substituents on the thiophene rings provides an alternative path to functionalized compounds. These modifications influence the intramolecular charge transfer (ICT) characteristics of the molecule. For example, the introduction of diaryl or heterocyclic amine segments, which act as electron donors, onto the quinoxaline core, which serves as the electron acceptor, creates donor-acceptor (D–A) type structures. researchgate.net These D-A molecules exhibit distinct photophysical properties, with ICT transitions and fluorescence emission wavelengths that are highly dependent on the nature of the attached substituents. rsc.orgresearchgate.net

The impact of these substitutions is evident in the photophysical properties of the resulting compounds. Research has shown that functionalization on either the quinoxaline or the thiophene rings leads to variable fluorescence properties, with emission maxima ranging from 401 nm to 491 nm depending on the specific molecular structure and the extent of conjugation. rsc.orgrsc.org

Below is a table summarizing the effects of different substituents on the photophysical properties of selected 2,3-di-(2-thienyl)quinoxaline derivatives.

| Substituent Group | Position of Substitution | Absorption Max (λ_abs, nm) | Emission Max (λ_em_, nm) | Electronic Effect |

| Amine Derivatives | Quinoxaline Core | 390 - 461 | 465 - 566 | Electron-Donating |

| Various Functionalities | Thiophene or Quinoxaline Rings | N/A | 401 - 491 | Varies (Tuning) |

Data sourced from multiple studies on donor-acceptor derivatives and functionalized 2-(thienyl)quinoxaline species. rsc.orgresearchgate.net

Catalytic Approaches in Targeted Synthesis

Modern synthetic strategies increasingly rely on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of complex heterocyclic systems like functionalized 2,3-di-(2-thienyl)quinoxalines and their corresponding polymers, palladium-catalyzed reactions are particularly prominent. rsc.orgrsc.org These methods offer milder reaction conditions compared to classical condensation reactions and provide pathways to molecules that are otherwise difficult to access. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Coupling, Stille Polymerization)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable for the synthesis and polymerization of complex aromatic compounds.

Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is highly effective for coupling amines with aryl halides or triflates. In the context of 2,3-di-(2-thienyl)quinoxaline, this methodology provides a strategic route for introducing electron-donating amino groups.

The synthesis typically begins with a halogenated quinoxaline precursor. A well-established method involves the reaction of o-phenylenediamine with oxalic acid to produce quinoxaline-2,3(1H,4H)dione, which is then treated with a chlorinating agent like thionyl chloride to yield 2,3-dichloroquinoxaline (B139996) in high yield. researchgate.net This dichloro-derivative can then be converted to a dihalo-2,3-di-(2-thienyl)quinoxaline. Subsequently, this halogenated scaffold can undergo a Buchwald-Hartwig amination with various primary or secondary amines to install electronically active groups, thus creating novel donor-acceptor systems. researchgate.netnih.gov This approach offers significant flexibility in designing molecules with tailored electronic properties for applications in optoelectronics.

Stille Polymerization

Stille polymerization is a versatile palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organohalide or triflate, used to create conjugated polymers. acs.org This method is particularly well-suited for synthesizing donor-acceptor (D-A) type copolymers, where 2,3-di-(2-thienyl)quinoxaline can act as the electron-accepting monomer. mdpi.com

A new conjugated polymer, poly[2,3-di(2-thienyl)quinoxaline], has been synthesized via electrochemical methods, demonstrating the ability of this monomer to form stable, low-bandgap polymers. researchgate.net For a Stille coupling, a dihalo-2,3-di-(2-thienyl)quinoxaline monomer would be reacted with a distannylated comonomer (often an electron-rich aromatic system) in the presence of a palladium catalyst. This process has been successfully used to create a variety of D-A copolymers based on quinoxaline and thiophene units for electrochromic and photovoltaic applications. mdpi.com The resulting polymers often exhibit good thermal stability and tunable optoelectronic properties.

The table below presents typical properties of polymers synthesized using quinoxaline-based monomers.

| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (E_g, eV) | Thermal Stability (T_d_, °C) |

| Poly[2,3-di(2-thienyl)quinoxaline] Derivatives | -4.90 to -5.70 | -3.10 to -3.36 | 1.72 to 2.48 | ~328 |

Data sourced from studies on the electropolymerization and theoretical properties of 2,3-di-(2-thienyl)quinoxaline and related polymers. researchgate.net

Advanced Spectroscopic and Electrochemical Characterization of 2,3 Di 2 Thienyl Quinoxaline Systems

Spectroscopic Analysis for Structural Elucidation and Electronic Transitions

Spectroscopic methods are fundamental in confirming the chemical structure and probing the electronic behavior of these complex organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 2,3-di-(2-thienyl)quinoxaline systems.

¹H NMR: The proton NMR spectrum of 2,3-di-(2-thienyl)quinoxaline provides distinct signals corresponding to the protons on the quinoxaline (B1680401) and thiophene (B33073) rings. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons of the quinoxaline ring typically appear in the aromatic region. For a related compound, 2,3-bis(4-bromophenyl)quinoxaline, signals for the quinoxaline ring protons are observed between δ 8.18 and 7.80 ppm, while the diphenyl ring protons resonate between δ 7.52 and 7.42 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In CDCl₃, the ¹³C NMR spectrum of a derivative, 2,3-bis(4-(3-phenylquinoxalin-2-yl)phenyl)quinoxaline, shows signals at δ 153.43, 152.69, 141.19, 139.38, 138.86, 129.91, 129.84, 128.92, and 128.36 ppm. rsc.org For another derivative, 2,3-diethylbenzo[g]quinoxaline, the ¹³C NMR signals are observed at δ 158.14, 138.06, 133.24, 128.35, 126.57, 126.15, 28.63, and 12.07 ppm. nih.gov

Table 1: Representative NMR Data for Quinoxaline Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2,3-bis(4-bromophenyl)quinoxaline | - | 8.18-7.80 (quinoxaline), 7.52-7.42 (diphenyl) researchgate.net | - |

| 2,3-bis(4-(3-phenylquinoxalin-2-yl)phenyl)quinoxaline | CDCl₃ | - | 153.43, 152.69, 141.19, 139.38, 138.86, 129.91, 129.84, 128.92, 128.36 rsc.org |

| 2,3-diethylbenzo[g]quinoxaline | CDCl₃ | 8.58, 8.07, 7.55, 3.09, 1.49 nih.gov | 158.14, 138.06, 133.24, 128.35, 126.57, 126.15, 28.63, 12.07 nih.gov |

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in the molecule. For a similar compound, 2,3-diphenylquinoxaline, the IR spectrum provides information on its vibrational modes. nist.gov In the case of 2,3-diphenylquinoxalin-6-vinyl benzaldehyde (B42025), the carbonyl stretching band of the aldehyde is identified near 1689.09 cm⁻¹. symbiosisonlinepublishing.com

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of the synthesized compounds. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for analyzing large organic molecules. For example, the molecular ion peak for 6-methyl-2,3-diphenylquinoxaline (B3348229) was observed at m/z 297.21, which corresponds well with its theoretical value. vixra.org Similarly, for 2,3-diphenylquinoxalin-6-vinyl benzaldehyde, the molecular ion peak was found at 413.2, matching its theoretical molecular weight. symbiosisonlinepublishing.com

UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. The absorption spectra of 2,3-di-(2-thienyl)quinoxaline and its derivatives typically exhibit intense absorption bands in the UV region, which can extend into the visible range depending on the extent of conjugation. researchgate.net These absorptions are generally attributed to π → π* transitions. For a series of 2-(thienyl)quinoxaline species, all displayed absorption features within the UV range, with some extending to the visible region, and these were assigned to allowed π → π* transitions due to their high molar absorptivities. rsc.org For 2,3-diphenylquinoxalin-6-vinyl benzaldehyde, the UV-Vis spectrum shows a λₘₐₓ at 250 nm, indicating a π-π* transition, and another at 348 nm, suggesting an n-π* transition. symbiosisonlinepublishing.com

Fluorescence and luminescence spectroscopy are used to investigate the emissive properties of these compounds. 2,3-di-(2-thienyl)quinoxaline derivatives are known to exhibit fluorescence. rsc.org The emission properties are influenced by the molecular structure and the extent of conjugation. rsc.org For instance, a vinyl benzaldehyde capped quinoxaline derivative was found to exhibit bluish-green emission at approximately 454 nm when excited at 348 nm. symbiosisonlinepublishing.com A series of 2-(thienyl)quinoxaline species displayed variable fluorescence in the visible region, with emission wavelengths (λem) ranging from 401 to 491 nm. rsc.org

Electrochemical Characterization for Redox Properties and Energy Levels

Cyclic voltammetry is a key electrochemical technique used to determine the redox properties and estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of these compounds. The electrochemical behavior of 2,3-di-(2-thienyl)quinoxaline and its derivatives has been studied, revealing that these molecules can undergo both oxidation and reduction processes. researchgate.net The HOMO and LUMO energy levels for a series of related quinoxaline derivatives were found to be in the range of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. researchgate.net This resulted in an electrochemical band gap (Eg) ranging from 1.72 to 2.48 eV. researchgate.net The polymer of 2,3-di(2-thienyl)quinoxaline is noted for its low bandgap and dual p- and n-doping capabilities. researchgate.net

Table 2: Electrochemical Properties of Quinoxaline Derivatives

| Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Electrochemical Band Gap (Eg) (eV) |

| Quinoxaline Derivatives | -4.90 to -5.70 researchgate.net | -3.10 to -3.36 researchgate.net | 1.72 to 2.48 researchgate.net |

| Poly[2,3-di(2-thienyl)quinoxaline] | -4.88 researchgate.net | -3.59 researchgate.net | ~1.24 researchgate.net |

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry is a key electrochemical technique used to investigate the redox behavior of chemical species. libretexts.org In the study of 2,3-di-(2-thienyl)quinoxaline and its derivatives, CV provides insights into their oxidation and reduction potentials. For a series of donor-acceptor type molecules based on 2,3-di(thiophen-2-yl)quinoxaline, cyclic voltammetry was employed to study their electrochemical properties. researchgate.net These compounds, which feature diaryl/heterocyclic amine segments as electron donors and a quinoxaline core as an electron acceptor, exhibit distinct redox behaviors. researchgate.net

The electrochemical properties of these systems are often compared to parent compounds to understand the influence of different moieties. For instance, the redox potentials of a related biphenothiazine-containing molecule were found to be similar to its parent compounds, indicating that specific parts of the molecule are responsible for oxidation and reduction. bu.edu In one study, two closely spaced one-electron oxidations were observed, suggesting interaction between the two phenothiazine (B1677639) moieties. bu.edu The use of different solvent-electrolyte systems can influence the observed redox potentials, with some systems allowing for better separation of closely spaced waves. bu.edu

The electropolymerization of 2,3-di-(2-thienyl)quinoxaline has also been a subject of study, leading to the synthesis of a new conjugated polymer, poly[2,3-di(2-thienyl)quinoxaline]. researchgate.net This polymer exhibits both p- and n-type doping, indicating its ability to be both oxidized and reduced. researchgate.net

Quantification of Frontier Molecular Orbital Energy Levels (HOMO, LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals dictates the electrochemical band gap. For a series of 2,3-di(thiophen-2-yl)quinoxaline based amine derivatives, the HOMO and LUMO energy levels were determined to be in the ranges of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. researchgate.net

The strategic design of donor-acceptor molecules allows for the tuning of these energy levels. In many quinoxaline-based systems, the donor and acceptor moieties are chosen to modulate the HOMO and LUMO levels for specific applications, such as in polymer solar cells. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental findings and provide a deeper understanding of the electronic structure. researchgate.net These calculations can predict the localization of HOMO and LUMO orbitals on different parts of the molecule, which is critical for understanding charge transfer properties.

The following table summarizes the experimentally determined HOMO and LUMO energy levels for a series of 2,3-di(thiophen-2-yl)quinoxaline derivatives:

| Compound Derivative | HOMO (eV) | LUMO (eV) |

| Derivative Series 1 | -4.90 to -5.70 | -3.10 to -3.36 |

Note: The specific derivatives within the series are not individually detailed in the source material.

Determination of Electrochemical Band Gap

The electrochemical band gap (Eg) is a critical parameter for materials used in optoelectronic devices and is determined from the difference between the HOMO and LUMO energy levels. For the aforementioned series of 2,3-di(thiophen-2-yl)quinoxaline derivatives, the electrochemical band gap was found to range from 1.72 to 2.48 eV. researchgate.net

A low band gap is often a desirable characteristic for materials in applications such as organic solar cells and electrochromic devices. The polymer derived from 2,3-di-(2-thienyl)quinoxaline, poly[2,3-di(2-thienyl)quinoxaline], is noted for its low band gap. researchgate.net The ability to tune the band gap by modifying the chemical structure is a significant area of research. For instance, in related quinoxaline-based copolymers, substituting different groups on the quinoxaline unit can effectively tune the LUMO energy levels and thus the band gap. researchgate.net

The electrochemical band gaps for the series of 2,3-di(thiophen-2-yl)quinoxaline derivatives are presented in the table below:

| Compound Derivative | Electrochemical Band Gap (eV) |

| Derivative Series 1 | 1.72 to 2.48 |

Note: The specific derivatives within the series are not individually detailed in the source material.

X-ray Diffraction for Solid-State Structure

X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides precise information about the molecular geometry and packing in the solid state. For 2,3-bis(thiophen-3-yl)quinoxaline, a structural analogue, the thienyl rings were found to be inclined to one another by 62.71 (10)° and to the quinoxaline mean plane by 63.94 (8)° and 21.35 (8)°. nih.gov In the crystal, the molecules adopt a herringbone packing pattern with π–π stacking interactions. nih.gov

In a derivative, 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, one thienyl ring is nearly coplanar with the quinoxaline unit, with a dihedral angle of 3.29 (9)°, while the other is almost perpendicular, at an angle of 83.96 (4)°. nih.gov Another related compound, 5-nitro-2,3-bis(thiophen-2-yl)quinoxaline, shows dihedral angles of 35.16 (5)° and 24.94 (3)° between the quinoxaline unit and the thienyl rings. researchgate.net The crystal structures of iridium(III) complexes incorporating 2-(thienyl)quinoxaline ligands have also been characterized, confirming the coordination of the thiophene via an Ir-C bond. rsc.orgresearchgate.net

The following table summarizes key crystallographic data for related quinoxaline compounds:

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) |

| 2,3-bis(thiophen-3-yl)quinoxaline nih.gov | Monoclinic | P2₁/c | Thienyl-Thienyl: 62.71(10); Thienyl-Quinoxaline: 63.94(8), 21.35(8) |

| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline nih.gov | Monoclinic | P2₁/c | Thienyl-Quinoxaline: 3.29(9), 83.96(4) |

| 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline researchgate.net | Monoclinic | P2₁ | Thienyl-Quinoxaline: 35.16(5), 24.94(3) |

Powder X-ray Diffraction for Polymeric Architectures

While single crystal X-ray diffraction is ideal for small molecules, powder X-ray diffraction (PXRD) is more commonly used to study the microstructure of polymeric materials. For semiconducting polymers like those related to poly(2,3-di-(2-thienyl)quinoxaline), PXRD is used to investigate the packing of polymer chains and the degree of crystallinity. researchgate.net For instance, studies on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a related polymer, have used synchrotron X-ray diffraction to show that it crystallizes with lamellae of π-stacked polymer chains. ucsb.edu The orientation and ordering of these crystalline domains can be significantly improved with thermal annealing. ucsb.edu

Morphological and Thermal Characterization of Related Polymeric Systems

The morphology and thermal stability of polymers are critical for their performance and processing in devices. The morphology of poly[2,3-di(2-thienyl)quinoxaline] has been studied using Scanning Electron Microscopy (SEM). researchgate.net In related semiconducting polymers, Atomic Force Microscopy (AFM) has been used to reveal that the domain size of crystalline regions is dependent on the substrate surface, which in turn affects the material's electrical transport properties. ucsb.edu

Thermal stability is often assessed using thermogravimetric analysis (TGA). Quinoxaline-based polymers and related compounds generally exhibit good thermal stability. For example, a polymer containing a benzo[c]thiophene-N-2-ethylhexy-4,5-dicarboxylic imide unit showed an onset decomposition temperature of about 328 °C. researchgate.net Metal complexes of quinoxaline derivatives have also been characterized for their thermal properties, with their decomposition behavior studied to understand the nature of the changes that occur upon heating. researchgate.net

Morphological Analysis (e.g., Scanning Electron Microscopy)

Research has been conducted on the polymer derived from 2,3-di-(2-thienyl)quinoxaline, specifically poly[2,3-di(2-thienyl)quinoxaline]. The morphology of this polymer has been studied using Scanning Electron Microscopy (SEM) as part of its characterization following electrochemical synthesis. researchgate.net However, detailed descriptions of the observed morphology, such as surface texture, particle shape, or porosity, and the corresponding micrographs are not available in the accessible literature. Therefore, a data table summarizing these findings cannot be generated.

Thermal Stability Assessment (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

There is no specific information available in the public domain regarding the thermal stability of 2,3-di-(2-thienyl)quinoxaline or its corresponding polymer as determined by Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). While some studies mention that related quinoxaline derivatives exhibit good thermal stability, no quantitative data, such as decomposition temperatures or glass transition temperatures for the specified compound, has been published. researchgate.net Without access to experimental data from TGA or DSC analyses, a detailed assessment and a corresponding data table on the thermal properties cannot be provided.

Investigations into the Electronic and Optoelectronic Phenomena of 2,3 Di 2 Thienyl Quinoxaline

Delocalization and Charge Transfer Mechanisms

The electronic behavior of 2,3-di-(2-thienyl)quinoxaline is fundamentally governed by the interplay between its constituent aromatic systems. The molecule's structure, featuring electron-rich thiophene (B33073) rings attached to an electron-deficient quinoxaline (B1680401) core, establishes a classic donor-acceptor (D-A) framework. This arrangement facilitates a range of interesting electronic phenomena, most notably intramolecular charge transfer.

Intramolecular Charge Transfer (ICT) Characteristics

The combination of thiophene and quinoxaline units within a single molecular entity gives rise to prominent intramolecular charge transfer (ICT) characteristics. cardiff.ac.uk In this D-A assembly, the thiophene moieties act as the electron donor component, while the quinoxaline core functions as the electron acceptor. cardiff.ac.uk This electronic push-pull nature leads to the appearance of ICT bands in the absorption spectrum.

For instance, new donor-acceptor type amine derivatives based on the 2,3-di(thiophen-2-yl)quinoxaline structure exhibit ICT transitions in their absorption spectra in the range of 390 to 461 nm. researchgate.net The presence of these ICT bands is a direct consequence of the electronic transition from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating thiophene units, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-accepting quinoxaline core. The energy of this transition, and thus the position of the absorption band, can be influenced by the electronic nature of substituents on either the thiophene or quinoxaline rings. Further evidence of effective charge transfer is seen in the low bandgap of the corresponding polymer, poly[2,3-di(2-thienyl)quinoxaline]. researchgate.net

Environmental Responsiveness of Optical Properties

A key feature of 2,3-di-(2-thienyl)quinoxaline and its derivatives is the sensitivity of their optical properties to the surrounding environment. This responsiveness is manifested in phenomena such as solvatochromism and halochromism, where the color and emission characteristics of the compound change with solvent polarity and pH, respectively.

Solvatochromic Behavior

The emission spectra of 2,3-di-(2-thienyl)quinoxaline derivatives often exhibit solvatochromism, which is a shift in the emission wavelength as the polarity of the solvent is varied. This behavior is a hallmark of molecules that have a different dipole moment in the excited state compared to the ground state, a common feature of ICT compounds.

Table 1: Solvatochromic Emission Data for a Representative Thienyl-Dansyl Derivative

| Solvent | Absorption Peak (λg) (nm) | Fluorescence Peak (λf) (nm) |

|---|---|---|

| Cyclohexane | 346 | 495 |

| Toluene | 351 | 510 |

| Chloroform (B151607) | 356 | 520 |

| Acetonitrile | 350 | 525 |

Data adapted from a study on 2-(3-thienyl)ethyl dansylglycinate, a related compound exhibiting solvatochromism. nih.gov

Halochromic Response

The presence of nitrogen atoms in the quinoxaline ring imparts basic character to the molecule, allowing for protonation in acidic media. This can lead to significant changes in the electronic structure and, consequently, the optical properties of the compound, a phenomenon known as halochromism or acidochromism.

Studies on V-shaped 2,3-bis(arylthienyl)quinoxaline derivatives have shown that they can function as colorimetric and luminescent pH sensors, exhibiting notable color changes and switching of luminescence upon the addition of acid. researchgate.net Other quinoxaline-based compounds also display pronounced UV/Vis spectral responses that are dependent on the degree of protonation. rsc.org This suggests that the absorption and emission wavelengths of 2,3-di-(2-thienyl)quinoxaline are likely to be sensitive to the pH of its environment.

Advanced Luminescence Studies

The luminescent properties of 2,3-di-(2-thienyl)quinoxaline and its analogues are a key area of investigation, with the fluorescence quantum yield being a critical parameter for assessing the efficiency of the light emission process.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For 2-(thienyl)quinoxaline species, the quantum yields are variable and influenced by the specific molecular structure and the solvent in which they are measured. rsc.orgresearchgate.net

The determination of the fluorescence quantum yield is often carried out using a comparative method with a well-characterized standard, such as quinine (B1679958) sulfate. rsc.org For amine derivatives of 2,3-di(thiophen-2-yl)quinoxaline, the fluorescence quantum yields have been reported to be in the range of 0.01 to 0.26. researchgate.net The table below presents representative quantum yield values for related 2-substituted 3-methylquinoxalines in different solvents, illustrating the influence of the environment on the emission efficiency.

Table 2: Fluorescence Quantum Yields (Φ) for a Representative 2-Amino-3-methylquinoxaline in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ) |

|---|---|

| n-Heptane | 0.0001 |

| Dioxane | 0.0003 |

| Acetonitrile | 0.0006 |

| Ethanol (B145695) | 0.0011 |

Data adapted from a study on 2-amino-3-methylquinoxaline, a related quinoxaline derivative. researchgate.net

Tunable Emission Wavelengths and Efficiencies

The ability to tune the emission wavelength of organic molecules is a critical aspect of developing materials for applications such as organic light-emitting diodes (OLEDs). For 2,3-di-(2-thienyl)quinoxaline and its derivatives, the emission characteristics can be modulated through several strategies.

Derivatives of 2,3-di-(2-thienyl)quinoxaline, particularly those incorporating amine groups, exhibit tunable fluorescence. These donor-acceptor (D-A) type molecules, where the diaryl/heterocyclic amine acts as the donor and the quinoxaline core as the acceptor, show intramolecular charge transfer (ICT) transitions. This results in emission colors that can be tuned from the yellow to the blue region of the spectrum, with emission maxima observed between 465 nm and 566 nm. researchgate.net

Furthermore, when 2-(thienyl)quinoxaline species are used as ligands to form Iridium(III) complexes, the resulting materials display tunable luminescence in the deep red to near-infrared regions. nih.govrsc.org The emission wavelengths of these complexes can be finely adjusted, with observed ranges from 665–751 nm, by functionalizing either the thienyl or the quinoxaline parts of the ligand. nih.govrsc.org This tunability is crucial for applications in OLEDs and as biological imaging agents. The parent 2,3-bis-(2′-thienyl)quinoxaline exhibits fluorescence in polar solvents like methanol (B129727) with a maximum at 22,200 cm⁻¹ (approximately 450 nm) and a quantum yield of about 0.2. researchgate.net This emission is blue-shifted in non-polar solvents, indicating a significant solvent effect on the emission properties. researchgate.net

Table 1: Emission Properties of 2,3-di-(2-thienyl)quinoxaline Derivatives and Complexes

| Compound/Complex Type | Emission Range/Maximum | Key Feature |

|---|---|---|

| Amine derivatives of 2,3-di-(2-thienyl)quinoxaline | 465 - 566 nm | Tunable yellow-blue emission researchgate.net |

| Iridium(III) complexes with 2-(thienyl)quinoxaline ligands | 665 - 751 nm | Tunable deep red to near-IR emission nih.govrsc.org |

Aggregation-Induced Emission (AIE) Effects

Aggregation-induced emission (AIE) is a phenomenon where non-luminescent or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is highly desirable for applications in solid-state lighting and sensing.

While direct studies on the AIE effects of 2,3-di-(2-thienyl)quinoxaline are not extensively documented, related quinoxaline-based derivatives have shown promising AIE characteristics. For instance, certain quinoxaline-based blue emitters exhibit aggregation-induced enhanced emission (AIEE). worktribe.comresearchgate.net These molecules, which may be non-emissive in dilute solutions, show a significant increase in fluorescence intensity upon aggregation in poor solvents or in the solid state. worktribe.com The mechanism is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

For example, some quinoxaline derivatives containing pyrene (B120774) or biphenyl (B1667301) moieties exhibit both intramolecular charge transfer (ICT) and AIEE characteristics, making them effective deep blue light-emitting materials. worktribe.comresearchgate.net While these findings on related structures are promising, further research is needed to specifically confirm and quantify the AIE effects in 2,3-di-(2-thienyl)quinoxaline.

Charge Transport Mechanisms and Mobility

The charge transport properties of organic materials are fundamental to their performance in electronic devices like organic field-effect transistors (OFETs) and solar cells.

Ambipolar Charge Transport Characteristics

Ambipolar charge transport, the ability of a material to transport both holes (p-type) and electrons (n-type), is a valuable property for fabricating complementary-like logic circuits from a single semiconductor. Research on derivatives of 2,3-di-(2-thienyl)quinoxaline suggests their potential as ambipolar materials. researchgate.net Theoretical studies on donor-acceptor type amine derivatives of 2,3-di-(2-thienyl)quinoxaline indicate that these materials could be suitable for ambipolar charge transport in optoelectronic devices. researchgate.net However, specific experimental data on the ambipolar mobility of 2,3-di-(2-thienyl)quinoxaline or its polymers is limited in the available literature.

Field-Effect Hole Mobility in Thin Films

Low Optical Band Gap Characteristics in Conjugated Systems

Materials with a low optical band gap are of significant interest for applications in organic photovoltaics and near-infrared photodetectors, as they can absorb a broader range of the solar spectrum. A new conjugated polymer, poly[2,3-di(2-thienyl)quinoxaline], has been synthesized and shown to have a low bandgap. researchgate.net The optical properties of this polymer indicate a band gap of approximately 1.24 eV, which is supported by electrochemical measurements. researchgate.net This value is comparable to other low band-gap polymers and makes it a promising candidate for various electronic applications. researchgate.net

Derivatives of 2,3-di(thiophen-2-yl)quinoxaline have also been investigated, with their electrochemical band gaps ranging from 1.72 to 2.48 eV, depending on the specific molecular structure. researchgate.net The combination of the electron-donating thiophene units with the electron-accepting quinoxaline core contributes to the intramolecular charge transfer character and the resulting low band gap. rsc.org

Table 2: Band Gap Properties of 2,3-di-(2-thienyl)quinoxaline and its Polymer

| Material | Property | Value |

|---|---|---|

| Poly[2,3-di(2-thienyl)quinoxaline] | Optical Band Gap | ~1.24 eV researchgate.net |

Dual Doping Capabilities (p- and n-type) in Polymeric Conjugates

The ability to be doped by both electron donors (n-type doping) and electron acceptors (p-type doping) is a crucial feature for the fabrication of various electronic components. The conjugated polymer poly[2,3-di(2-thienyl)quinoxaline] has been shown to exhibit dual p- and n-doping capabilities. researchgate.net This property, combined with its good environmental stability, makes it a versatile material for organic electronics. researchgate.net The iodine-doped polymer has shown conductivity values around 10⁻⁷ S cm⁻¹. researchgate.net The dual-doping behavior allows for the tuning of its electronic properties and the creation of p-n junctions, which are the fundamental building blocks of many semiconductor devices.

Computational and Theoretical Frameworks for 2,3 Di 2 Thienyl Quinoxaline Research

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of 2,3-di-(2-thienyl)quinoxaline, offering a molecular-level understanding of its structure and behavior. Among the various computational tools available, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be particularly effective for this class of compounds. researchgate.netdntb.gov.ua These methods provide a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules. uci.edu

Density Functional Theory (DFT) for Ground State Properties.researchgate.netdntb.gov.uaarxiv.org

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely used to determine the ground-state properties of molecules, providing fundamental information about their stability, geometry, and electronic nature. d-nb.inforesearchgate.net

One of the primary applications of DFT in the study of 2,3-di-(2-thienyl)quinoxaline is the determination of its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation of the molecule, which corresponds to the most likely arrangement of its atoms. For 2,3-di-(2-thienyl)quinoxaline, a key structural parameter is the dihedral angle between the quinoxaline (B1680401) core and the two thienyl rings.

| Parameter | Value |

|---|---|

| Dihedral Angle (Thienyl 1 - Quinoxaline) | 63.94(8)° |

| Dihedral Angle (Thienyl 2 - Quinoxaline) | 21.35(8)° |

| Dihedral Angle (Thienyl 1 - Thienyl 2) | 62.71(10)° |

DFT calculations are instrumental in determining the energies and spatial distributions of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an estimate of the molecule's electronic excitation energy and its kinetic stability. researchgate.net

For derivatives of 2,3-di(thiophen-2-yl)quinoxaline, theoretical studies have been conducted to determine these energy levels. For instance, in a series of donor-acceptor molecules based on this core structure, the HOMO and LUMO energy levels were calculated to be in the range of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. researchgate.net This results in an electrochemical band gap (Eg) ranging from 1.72 to 2.48 eV. researchgate.net The distribution of the HOMO and LUMO across the molecule can also be visualized, revealing the nature of the electronic transitions. In many donor-acceptor systems, the HOMO is localized on the electron-donating moiety, while the LUMO resides on the electron-accepting part.

| Orbital | Energy Range (eV) |

|---|---|

| HOMO | -4.90 to -5.70 |

| LUMO | -3.10 to -3.36 |

| Electrochemical Band Gap (Eg) | 1.72 to 2.48 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.researchgate.netdntb.gov.ua

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying the properties of molecules in their electronically excited states. uci.edursc.orgrsc.org TD-DFT calculations can predict various photophysical properties, such as absorption and emission spectra, which are crucial for understanding the light-matter interactions of 2,3-di-(2-thienyl)quinoxaline. rsc.orgarxiv.org

TD-DFT calculations can simulate the electronic absorption spectra of molecules by calculating the energies of vertical excitations from the ground state to various excited states. These calculations provide the absorption maxima (λmax) and the corresponding oscillator strengths, which are a measure of the probability of a particular electronic transition. For derivatives of 2,3-di(thiophen-2-yl)quinoxaline, absorption spectra have been shown to exhibit intramolecular charge transfer (ICT) transitions in the range of 390 to 461 nm. researchgate.net The corresponding emission maxima are observed in the yellow-blue region, between 465 to 566 nm. researchgate.net The accuracy of these predictions allows for a direct comparison with experimental UV-Vis absorption and fluorescence spectra, providing validation for the computational methodology.

| Property | Wavelength Range (nm) |

|---|---|

| Intramolecular Charge Transfer (ICT) Absorption | 390 - 461 |

| Emission Maxima | 465 - 566 |

Beyond predicting spectral maxima, TD-DFT provides a detailed analysis of the nature of the electronic transitions involved. chemrxiv.org By examining the contributions of different orbital-to-orbital transitions to a given excited state, it is possible to characterize the excitation. For example, a transition from a HOMO localized on the thienyl groups to a LUMO centered on the quinoxaline core would be classified as a π-π* transition with significant intramolecular charge transfer character. This level of detail is essential for understanding the fundamental processes that govern the photophysical behavior of 2,3-di-(2-thienyl)quinoxaline and for designing molecules with specific optical properties. The analysis of excitonic states, which describe the bound state of an electron and a hole, further aids in understanding the nature of the excited state. arxiv.org

Reactivity and Stability Predictions

Theoretical calculations, particularly those employing density functional theory (DFT), have been instrumental in predicting the reactivity and stability of 2,3-di-(2-thienyl)quinoxaline. These computational approaches allow for the determination of various molecular properties that govern its chemical behavior.

Global and Local Reactivity Indices

A significant aspect of the theoretical investigation of 2,3-di-(2-thienyl)quinoxaline involves the calculation of global and local reactivity indices. Current time information in JP. These indices, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity and the specific sites at which reactions are most likely to occur.

Global reactivity indices, such as the frontier molecular orbital (HOMO-LUMO) energy gap, chemical hardness, and global softness, offer a holistic view of the molecule's stability and reactivity. For instance, a larger HOMO-LUMO gap is indicative of higher kinetic stability and lower chemical reactivity. Theoretical studies on 2,3-di-(2-thienyl)quinoxaline have determined these global parameters, and the calculated frontier orbital energy gap has shown good consistency with experimental results. Current time information in JP.

Local reactivity indices, most notably the Fukui functions, are crucial for identifying the most reactive sites within the 2,3-di-(2-thienyl)quinoxaline molecule. These functions indicate the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby highlighting the regions most susceptible to nucleophilic, electrophilic, or radical attack. The calculation of Fukui functions for 2,3-di-(2-thienyl)quinoxaline has provided a theoretical basis that aligns well with experimental observations of its reactivity. Current time information in JP.

While specific numerical data for the global reactivity indices were not detailed in the available research, the consistency between the theoretical calculations and experimental findings underscores the predictive power of these computational methods in understanding the chemical behavior of 2,3-di-(2-thienyl)quinoxaline. Current time information in JP.

Advanced Materials Applications Leveraging 2,3 Di 2 Thienyl Quinoxaline Architectures

Organic Electronics and Optoelectronic Devices

The inherent photophysical and electrochemical properties of 2,3-di-(2-thienyl)quinoxaline derivatives make them prime candidates for use in organic electronic and optoelectronic devices. researchgate.net The combination of the electron-accepting quinoxaline (B1680401) moiety with various electron-donating groups results in materials with tunable fluorescence and charge-transport characteristics. rsc.orgresearchgate.net

Design and Implementation in Organic Light-Emitting Diodes (OLEDs)

The 2,3-di-(2-thienyl)quinoxaline core is a prominent component in the design of emitters for OLEDs. rsc.org Its derivatives have been engineered as fluorescent materials and as ligands in phosphorescent iridium(III) complexes. rsc.orgresearchgate.net The strategy often involves creating D-A type structures where the quinoxaline unit acts as the acceptor. nih.gov By modifying the donor component or the quinoxaline core itself, the emission color can be tuned across the visible spectrum, from pure blue to orange-red. nih.gov

For instance, D-π-A type emitters using quinoxaline as the acceptor and various donors like carbazole (B46965) (Cz) have been developed. In one study, a quinoxaline-carbazole (Q-Cz) emitter was used in a doped OLED, which exhibited bright, pure-blue electroluminescence with excellent color coordinates of (0.16, 0.07) and an external quantum efficiency (EQE) of 1.2%. nih.gov By replacing the donor with stronger groups like 10-dimethylacridine (DMAC) or 10H-phenoxazine (PXZ), the emission mechanism can be shifted from normal fluorescence to more efficient thermally activated delayed fluorescence (TADF). nih.gov OLEDs based on these TADF emitters have achieved high EQEs, ranging from 12.9% to 16.7%. nih.gov

Furthermore, 2-(thienyl)quinoxaline species have been used as cyclometalating agents for Iridium(III), creating complexes that function as deep-red to near-IR emitters in OLEDs. rsc.org The tunability of these complexes is achieved by functionalizing either the thienyl or quinoxaline units, demonstrating the versatility of the core structure. rsc.org

Table 1: Performance of OLEDs Incorporating Quinoxaline-Based Emitters

| Emitter Type | Donor Group | Acceptor Group | Emission Color | External Quantum Efficiency (EQE) | Role of Quinoxaline |

|---|---|---|---|---|---|

| Normal Fluorescence | Carbazole (Cz) | Quinoxaline (Q) | Pure-Blue | 1.2% | Acceptor Core |

| TADF | DMAC/PXZ | Quinoxaline (Q) | Green to Orange-Red | 12.9% - 16.7% | Acceptor Core |

This table is based on data from Huang et al. (2019) and Fitzgerald et al. (2023). rsc.orgnih.gov

Application in Organic Field-Effect Transistors (OFETs)

The electrochemical properties of 2,3-di-(2-thienyl)quinoxaline derivatives suggest their potential as charge-transporting materials in Organic Field-Effect Transistors (OFETs). researchgate.net Studies on amine derivatives of the core compound revealed HOMO and LUMO energy levels ranging from -5.23 to -5.83 eV and -3.55 to -3.74 eV, respectively. researchgate.net These energy levels are comparable to those of known ambipolar materials, which can transport both holes and electrons, making them suitable for use in complementary logic circuits. researchgate.net While specific OFET device performance data for the base 2,3-di-(2-thienyl)quinoxaline is not extensively detailed in the reviewed literature, the characterization of its derivatives strongly indicates its promise as an active component in OFETs. researchgate.net For context, other complex thiophene-based semiconductors have demonstrated high charge carrier mobilities in OFETs, a critical parameter for transistor performance. elsevierpure.com

Development of Solid-State Emissive Materials

A significant challenge in organic electronics is quenching, where the fluorescence of a material decreases in the solid state. Materials based on 2,3-di-(2-thienyl)quinoxaline have been shown to overcome this issue, exhibiting intense emission in the solid state. researchgate.net Certain diaryl/heterocyclic amine derivatives of 2,3-di-(2-thienyl)quinoxaline display an Aggregation-Induced Emission (AIE) effect. researchgate.net This phenomenon results in enhanced fluorescence when the molecules aggregate in the solid state, which is highly desirable for creating bright and efficient solid-state lighting and display technologies. researchgate.net The efficient solid-state emission, combined with their potential for ambipolar charge transport, positions these materials as strong candidates for use in a variety of organic electronic devices where performance in the solid phase is crucial. researchgate.net

Photovoltaic Technologies

In the field of photovoltaics, 2,3-di-(2-thienyl)quinoxaline and its derivatives are utilized for their ability to absorb light and facilitate charge separation and transport. They are primarily incorporated into the active layer of organic solar cells, often as a component in donor-acceptor copolymers. rsc.org

Active Layer Components in Bulk Heterojunction (BHJ) Solar Cells

Bulk heterojunction (BHJ) solar cells rely on a blended active layer of donor and acceptor materials to efficiently generate charge carriers upon illumination. Small molecules and polymers incorporating the thieno[3,4-b]quinoxaline unit, a related structure, have been successfully used as sensitizers in BHJ devices. nih.gov When blended with fullerene derivatives like PCBM, these materials form the photoactive layer where exciton (B1674681) dissociation and charge generation occur. nih.govresearchgate.net The performance of these solar cells is highly dependent on the energy levels of the components and the morphology of the blend. stanford.edu

Donor Materials in Polymer Solar Cells (PSCs)

The 2,3-di-(2-thienyl)quinoxaline architecture has been integrated into advanced donor-π-acceptor (D-π-A) copolymers for use in Polymer Solar Cells (PSCs). rsc.org In one notable example, a copolymer named PBDTT-TTFQ was synthesized, featuring a medium electron-donating benzodithiophene (BDTT) unit and a strong electron-accepting fluorinated thienyl-quinoxaline (TTFQ) segment. rsc.org Although the quinoxaline derivative itself is an acceptor, its incorporation into the polymer backbone helps to define the electronic properties of the entire copolymer, which functions as the p-type (donor) semiconductor in the solar cell. rsc.org

This PBDTT-TTFQ copolymer possesses a low-lying HOMO level of -5.34 eV and a broad absorption spectrum, allowing it to harvest a significant portion of the solar spectrum. rsc.org When blended with the fullerene acceptor PC71BM, the resulting BHJ solar cell achieved a power conversion efficiency (PCE) of 6.1%. rsc.org This high performance underscores the potential of using fluorinated thienyl-quinoxaline-based polymers as donor materials for the next generation of efficient solar cells. rsc.org

Table 2: Photovoltaic Performance of a PSC Based on a 2,3-di-(2-thienyl)quinoxaline Derivative

| Polymer Donor | Acceptor | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |

|---|

This table is based on data from Chen et al. (2013) for a device illuminated under AM 1.5G conditions. rsc.org

Chemical Sensing Platforms.sigmaaldrich.com

The unique molecular architecture of 2,3-di-(2-thienyl)quinoxaline, characterized by an electron-deficient quinoxaline core flanked by electron-rich thiophene (B33073) rings, forms the basis for its application in advanced chemical sensing platforms. This donor-acceptor-donor (D-A-D) structure facilitates intramolecular charge transfer (ICT), a phenomenon that is highly sensitive to the molecule's immediate chemical environment. Perturbations caused by the presence of specific analytes can modulate the photophysical properties of these compounds, such as their absorption and fluorescence characteristics, leading to detectable signals. Researchers have successfully harnessed these properties to develop highly sensitive and selective chemosensors for a variety of analytes, including metal ions, nitroaromatic compounds, and pH variations.

Derivatives of the core 2,3-di-(2-thienyl)quinoxaline structure are often synthesized to enhance selectivity and sensitivity towards a particular target. By introducing specific functional groups, researchers can tune the electronic properties and create specific binding sites for the analyte of interest.

Research Findings on Analyte Detection

Metal Cations and Nitroaromatics: Modified 2,3-bis(thienyl)quinoxaline fluorophores have been demonstrated as effective chemosensors. urfu.ruresearchgate.net Specific research has focused on synthesizing derivatives capable of detecting metal cations and nitroaromatic compounds through fluorescence-based mechanisms. urfu.ru For instance, dipyrido-annelated quinoxaline derivatives have been investigated for their response to various metal cations. urfu.ruresearchgate.net In a similar vein, pyrene-containing 2,3-bis(thienyl)quinoxaline fluorophores have shown a distinct fluorescent response to the presence of nitroaromatic compounds, which are often associated with explosives. urfu.ruresearchgate.net The sensing mechanism in these cases typically involves the quenching of the fluorophore's emission upon interaction with the analyte.

pH Sensing: The versatility of the 2,3-di-(2-thienyl)quinoxaline framework extends to pH sensing. A study focusing on V-shaped luminophores incorporating an electron-withdrawing quinoxaline core and arylthienyl donor fragments at the 2 and 3 positions highlighted their halochromic (color change with pH) properties. researchgate.net One particular derivative, featuring a 4-diethylaminophenyl group, was shown to act as both a colorimetric and luminescent pH sensor. researchgate.net This compound exhibited significant changes in color and a switching of its luminescence upon the introduction of acid, demonstrating a clear and measurable response to changes in pH. researchgate.net

The tables below summarize the research findings on the application of 2,3-di-(2-thienyl)quinoxaline derivatives in chemical sensing.

Table 1: 2,3-di-(2-thienyl)quinoxaline Derivatives for Metal Cation and Nitroaromatic Compound Detection

| Derivative Class | Target Analyte | Sensing Mechanism | Research Finding Reference |

|---|---|---|---|

| Dipyrido-annelated quinoxalines | Metal Cations | Fluorescence Spectroscopy | urfu.ruresearchgate.net |

Table 2: 2,3-di-(2-thienyl)quinoxaline Derivative for pH Sensing

| Derivative | Target Analyte | Sensing Mechanism | Observed Response | Research Finding Reference |

|---|

Coordination Chemistry and Metallosupramolecular Assemblies of 2,3 Di 2 Thienyl Quinoxaline

Design and Synthesis of Ligands Based on 2,3-DI-(2-Thienyl)quinoxaline

The synthesis of ligands derived from 2,3-di-(2-thienyl)quinoxaline is a critical first step in exploring their coordination chemistry. Researchers have developed various synthetic strategies to create both cyclometalating and bridging ligand systems, enabling the formation of a diverse range of metal complexes.

Cyclometalating Ligand Systems

Cyclometalating ligands are crucial in the construction of highly stable and luminescent metal complexes, particularly with d-block elements like iridium(III). The synthesis of such ligands based on the 2,3-di-(2-thienyl)quinoxaline framework often involves the condensation reaction between a substituted 1,2-phenylenediamine and a thienyl-based dicarbonyl compound. rsc.orgdigitellinc.com For instance, 2,3-di(thiophen-2-yl)quinoxaline can be synthesized by reacting 1,2-phenylenediamine with di(thiophen-2-yl)ethane-1,2-dione in a mixture of ethanol (B145695) and acetic acid under heat. rsc.org

Modifications to both the quinoxaline (B1680401) and thienyl rings allow for the fine-tuning of the ligand's electronic properties. Functionalization can be introduced on the quinoxaline core by using substituted 1,2-phenylenediamines. rsc.org Similarly, the thienyl rings can be altered to modulate the ligand field strength and, consequently, the properties of the resulting metal complexes. rsc.org Greener synthetic protocols, such as microwave-assisted synthesis, have been explored to reduce reaction times and improve yields and purity of these quinoxaline-based ligands. digitellinc.com A new conjugated polymer, poly[2,3-di(2-thienyl)quinoxaline], has also been synthesized through electrochemical methods. researchgate.net

Bridging Ligand Architectures

Beyond single metal centers, 2,3-di-(2-thienyl)quinoxaline derivatives have been incorporated into larger, bridging ligand architectures. These systems are designed to link multiple metal ions, leading to the formation of binuclear or polynuclear complexes and coordination polymers. For example, a binuclear cyclometalated Iridium(III) complex has been developed using a 2,3-bis((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)quinoxaline-based ligand. nih.gov This demonstrates the potential of the quinoxaline core to serve as a scaffold for constructing complex metallosupramolecular structures. The synthesis of such bridging ligands often involves multi-step procedures to introduce the desired linking units onto the quinoxaline framework.

Formation and Characterization of Metal Complexes (e.g., Ir(III), Ag(I))

The versatile nature of 2,3-di-(2-thienyl)quinoxaline-based ligands allows for the formation of complexes with a variety of metal ions. The coordination chemistry with iridium(III) and silver(I) has been of particular interest.

Iridium(III) Complexes: Cyclometalated iridium(III) complexes are typically synthesized by reacting the thienyl-quinoxaline ligand with an iridium(III) precursor, such as IrCl₃·xH₂O, to form an iridium dimer. mdpi.com This dimer is then treated with an ancillary ligand, like 2,2'-bipyridine (B1663995) (bipy), to yield the final heteroleptic complex, for example, [Ir(C^N)₂(bipy)]PF₆, where C^N represents the cyclometalated thienyl-quinoxaline ligand. rsc.orgrsc.org These complexes are characterized using a range of spectroscopic techniques, including NMR spectroscopy and mass spectrometry. rsc.org Single-crystal X-ray diffraction has been used to definitively determine the coordination geometry, confirming the cyclometalation of the iridium center to a carbon atom of one of the thienyl rings and a nitrogen atom of the quinoxaline ring. rsc.orgrsc.org

Silver(I) Complexes: Silver(I) complexes of thienyl-quinoxaline ligands have also been synthesized and characterized. For instance, the reaction of 2-thienylquinoxaline with silver(I) perchlorate (B79767) in a 2:1 molar ratio in methanol (B129727) yields crystals of bis[2-(thiophen-2-yl)quinoxaline-κN⁴]silver(I) perchlorate. nih.gov In this complex, the silver(I) ion is coordinated to the nitrogen atoms of the quinoxaline units. nih.gov The formation of Ag(I) complexes with quinoxaline-based ligands can also result in polymeric structures, as seen in the reaction of 2-chloroquinoxaline (B48734) with silver(I) nitrate (B79036), which can yield both monomeric and polymeric species. nih.gov The characterization of these silver complexes is often performed using single-crystal X-ray diffraction and NMR spectroscopy. nih.govnih.gov

Table 1: Selected Metal Complexes of 2,3-di-(2-thienyl)quinoxaline Derivatives

| Complex | Metal Ion | Ligand(s) | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| [Ir(L)₂(bipy)]PF₆ | Ir(III) | 2-(thienyl)quinoxaline derivatives (L), 2,2'-bipyridine (bipy) | Cyclometalated Ir-C(thienyl) bond | rsc.orgrsc.org |

| [Ag(C₁₂H₈N₂S)₂]ClO₄ | Ag(I) | 2-thienylquinoxaline | Coordination via quinoxaline N atoms | nih.gov |

| CIr2L | Ir(III) | 2,3-bis((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)quinoxaline | Binuclear cyclometalated complex | nih.gov |

Photophysical Properties of Resultant Metal Complexes

The metal complexes derived from 2,3-di-(2-thienyl)quinoxaline ligands often exhibit intriguing photophysical properties, a direct consequence of the interplay between the ligand-centered and metal-to-ligand charge transfer (MLCT) excited states.

Tunable Luminescence in the Red and Near-Infrared Regions

A significant feature of the iridium(III) complexes of 2-(thienyl)quinoxaline derivatives is their tunable luminescence in the deep red and near-infrared (NIR) regions of the electromagnetic spectrum. rsc.orgrsc.org By systematically modifying the chemical structure of the cyclometalating ligand, it is possible to control the emission wavelength. rsc.org For example, extending the conjugation of the ligand, either at the thiophene (B33073) or the quinoxaline moiety, can lower the energy of the emitting state, resulting in a red-shift of the emission. rsc.org

Iridium(III) complexes with various substituted 2-(thienyl)quinoxaline ligands have been shown to have emission wavelengths ranging from 665 nm to 751 nm. rsc.orgrsc.org For instance, the complex [Ir(L⁵)₂(bipy)]PF₆, where L⁵ has an extended conjugation at the thiophene ring, emits at 751 nm. rsc.org Similarly, [Ir(L⁹)₂(bipy)]PF₆, with an annulated benzo[g]quinoxaline (B1338093) core, shows an emission maximum at 749 nm. rsc.org This tunability is a key attribute for applications in areas such as bioimaging and organic light-emitting diodes (OLEDs). st-andrews.ac.uk

Table 2: Photophysical Data for Selected Ir(III) Complexes of 2-(thienyl)quinoxaline Derivatives

| Complex | Emission Wavelength (λem) | Region | Key Ligand Feature | Reference(s) |

|---|---|---|---|---|

| [Ir(L¹)₂(bipy)]PF₆ | 665 nm | Deep Red | Unsubstituted 2-(thiophen-2-yl)quinoxaline | rsc.orgrsc.org |

| [Ir(L⁵)₂(bipy)]PF₆ | 751 nm | Near-Infrared | Conjugation extension at thiophene | rsc.org |

| [Ir(L⁹)₂(bipy)]PF₆ | 749 nm | Near-Infrared | Benzo[g]quinoxaline core | rsc.org |

Exploration of Triplet Excited State Characteristics

The luminescence from these iridium(III) complexes is typically phosphorescence, originating from a triplet excited state. The nature of this triplet state is crucial in determining the photophysical properties of the complex. Studies have shown that for complexes with thienyl-containing ligands, the emission often arises from ligand-centered (³LC) triplet states, in contrast to the ³MLCT states that are characteristic of many phenylpyridine-based iridium complexes. rsc.org

The investigation of the triplet excited state dynamics provides insights into the deactivation pathways of the excited complex. Techniques such as laser flash photolysis can be used to probe these transient states. researchgate.net The steric and electronic effects of substituents on the C^N ligands have been shown to influence the emission quantum yields and cause significant shifts in the emission spectra. rsc.org Understanding and controlling the characteristics of the triplet excited state is fundamental for designing highly efficient phosphorescent materials. rsc.orgrsc.org

Solid-State Structural Elucidation of Metal Complexes

The definitive understanding of the coordination modes and supramolecular architectures of metal complexes involving 2,3-di-(2-thienyl)quinoxaline and its derivatives is achieved through single-crystal X-ray diffraction studies. These investigations provide precise details on bond lengths, bond angles, coordination geometries, and the nature of non-covalent interactions that dictate the crystal packing.

A notable body of research has focused on the complexes of 2,3-di-(2-thienyl)quinoxaline with silver(I). These studies reveal a consistent preference for the ligand to coordinate to the silver ion through the nitrogen atoms of the quinoxaline moiety, rather than involving the sulfur atoms of the thienyl rings in a chelating fashion. This N,N'-bidentate coordination is a recurring theme, leading to a variety of interesting supramolecular assemblies.

In a series of silver(I) nitrate complexes with 2,3-bis(thienyl)quinoxalines, the coordination geometry around the silver center is highly dependent on the nature of the anion interaction. For instance, in the complexes bis(2,3-dithien-2'-ylquinoxaline-N-)-bis(nitrito-O,O')-silver(I) (Ag(2)₂NO₃) and its 5-bromo-2-thienyl derivative (Ag(3)₂NO₃), the silver ion is coordinated by two quinoxaline ligands. The resulting complexes exhibit bent geometries, with N-Ag-N angles of 151.75(8)° and 141.78(10)° respectively. nih.gov This deviation from linearity is attributed to the bidentate coordination of the nitrate anion to the silver center. nih.gov In contrast, the analogous complex with 2,3-bis(3-thienyl)quinoxaline (Ag(1)₂NO₃) displays a nearly linear N-Ag-N arrangement, indicative of a weaker, monodentate interaction with the nitrate anion. researchgate.net

The influence of the counter-anion is also evident in the crystal structure of bis[2-(thiophen-2-yl)quinoxaline-κN⁴]silver(I) perchlorate. In this complex, the silver(I) ion lies on a twofold symmetry axis and is coordinated by the nitrogen atoms of two quinoxaline ligands. The perchlorate anion, also situated on a twofold axis, is disordered and does not strongly interact with the metal center, resulting in a more linear coordination geometry compared to the nitrate analogues. researchgate.net

The solid-state structure of a silver(I) nitrate complex with the related ligand 5-methyl-2,3-bis(thiophen-2-yl)quinoxaline, [Ag(NO₃)(C₁₇H₁₂N₂S₂)₂], has been determined to have a monoclinic (C2/c) crystal system. The silver(I) center and the nitrate anion are located on a twofold rotation axis. The two thienyl groups of the ligand adopt different orientations relative to the quinoxaline plane, with dihedral angles of 17.14(9)° and 77.55(6)°. The more perpendicularly oriented thienyl ring also exhibits a common ring-flip disorder. mdpi.com

Beyond silver(I), complexes with other metals have also been structurally characterized. A mercury(II) chloride complex with 2-(2-thienyl)quinoxaline (B1616404), [Hg₂(μ-Cl)₂Cl₂(L)₂], reveals a dimeric structure where two mercury(II) centers are bridged by two chloride ligands. Each mercury atom is five-coordinate, with a distorted trigonal bipyramidal geometry, completed by a terminal chloride and a chelating quinoxaline ligand. researchgate.net

Furthermore, iridium(III) complexes with 2-(thienyl)quinoxaline derivatives have been synthesized and structurally characterized. In these complexes, the ligand acts as a cyclometalating agent, coordinating to the iridium center through a nitrogen atom of the quinoxaline and a carbon atom of the thiophene ring, forming a stable five-membered chelate ring.

The following tables summarize key crystallographic data for selected metal complexes of 2,3-di-(2-thienyl)quinoxaline and its derivatives.

Table 1: Selected Crystallographic Data for Silver(I) Complexes of 2,3-Di-(2-thienyl)quinoxaline Derivatives

| Compound Name | Formula | Crystal System | Space Group | Key Bond Angles (°) | Ref. |

| bis(2,3-dithien-2'-ylquinoxaline-N-)-bis(nitrito-O,O')-silver(I) | Ag(C₁₆H₁₀N₂S₂)₂NO₃ | Triclinic | P-1 | N-Ag-N: 151.75(8) | nih.gov |

| bis(2,3-bis(5-bromo-2-thienyl)quinoxaline-N-)-bis(nitrito-O,O')-silver(I) | Ag(C₁₆H₈Br₂N₂S₂)₂NO₃ | Monoclinic | P2₁/n | N-Ag-N: 141.78(10) | nih.gov |

| bis5-methyl-2,3-bis(thiophen-2-yl)quinoxaline-κN¹silver(I) | [Ag(NO₃)(C₁₇H₁₂N₂S₂)₂] | Monoclinic | C2/c | N/A | mdpi.com |

| bis[2-(thiophen-2-yl)quinoxaline-κN⁴]silver(I) perchlorate | [Ag(C₁₂H₈N₂S)₂]ClO₄ | Monoclinic | C2/c | N/A | researchgate.net |

Table 2: Crystal Data for a Mercury(II) Complex of a 2-(2-Thienyl)quinoxaline Ligand

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| di-μ-chloro-bis[chloro(2-(2-thienyl)quinoxaline)mercury(II)] | [Hg₂(μ-Cl)₂Cl₂(C₁₂H₈N₂S)₂] | Monoclinic | P2(1)/n | a = 7.627(3) Å, b = 15.617(4) Å, c = 11.099(4) Å, β = 92.03(3)° | researchgate.net |

These solid-state structures provide invaluable insights into the coordination preferences of 2,3-di-(2-thienyl)quinoxaline and its analogues, highlighting the versatility of the quinoxaline core as a robust building block for the construction of diverse and complex metallosupramolecular architectures. The interplay between the metal center, the ligand conformation, and the nature of the counter-anion are all crucial factors in determining the final solid-state arrangement.

Polymer Science and Conjugated Polymeric Systems Incorporating 2,3 Di 2 Thienyl Quinoxaline

Electrochemical Polymerization (Electropolymerization) of Monomers

Electrochemical polymerization is a key technique for synthesizing poly[2,3-di(2-thienyl)quinoxaline], creating a conjugated polymer that combines thiophene (B33073) rings with nitrogen-containing heterocycles. researchgate.net This method allows for the direct deposition of the polymer film onto an electrode surface, offering control over the film's thickness and morphology. The resulting polymer is notable for its low bandgap, ability to undergo both p- and n-doping, and good environmental stability. researchgate.net